molecular formula C16H14N2O2 B12551217 Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- CAS No. 821784-33-2

Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-

Cat. No.: B12551217
CAS No.: 821784-33-2
M. Wt: 266.29 g/mol
InChI Key: GMLXCUOXIMWHAN-UHFFFAOYSA-N
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Description

Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- is a chemical compound with the molecular formula C₁₆H₁₄N₂O₂ . This phenol derivative is part of a class of organic compounds known for their utility in advanced chemical and pharmaceutical research. The structure features a phenolic ring linked to a complex system containing both pyridine and furanylmethylamino groups. Such a structure is characteristic of molecules designed for targeted biological activity, drawing parallels to other phenolic pyridine derivatives studied for their potential as inhibitors of specific biological targets . The core research value of this compound lies in its unique molecular architecture. The phenolic moiety is a key functional group in various biochemical processes , while the presence of the nitrogen-containing pyridine ring is often associated with the ability to coordinate with enzymes and receptors . The integration of a furanylmethylamino group further enhances the molecule's complexity, suggesting potential for high binding affinity and selectivity. Researchers can leverage this compound as a key intermediate or precursor in medicinal chemistry, particularly in the synthesis and development of novel small-molecule therapeutics. Its structure makes it a promising candidate for projects aimed at creating inhibitors for enzymatic targets involved in inflammatory and other disease pathways . Main Applications & Research Value: • Medicinal Chemistry & Drug Discovery: Serves as a versatile scaffold or building block for the design of new bioactive molecules. Its structure is conducive to exploring structure-activity relationships (SAR) in the development of enzyme inhibitors . • Chemical Biology: Can be utilized as a probe to study protein-ligand interactions and biological mechanisms due to its potential for specific binding. • Organic Synthesis: Acts as a complex intermediate for the construction of more elaborate molecular architectures, particularly those incorporating multiple heterocyclic systems commonly found in pharmaceuticals . This product is provided for research purposes and is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

821784-33-2

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-[5-(furan-3-ylmethylamino)pyridin-3-yl]phenol

InChI

InChI=1S/C16H14N2O2/c19-16-3-1-13(2-4-16)14-7-15(10-17-9-14)18-8-12-5-6-20-11-12/h1-7,9-11,18-19H,8H2

InChI Key

GMLXCUOXIMWHAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)NCC3=COC=C3)O

Origin of Product

United States

Preparation Methods

Nitration and Reduction

A common approach involves introducing nitro groups, which are later reduced to amines. For example:

  • Nitration : Treat 3-nitro-4-phenolpyridine with nitric acid in sulfuric acid to introduce a nitro group at position 5.
  • Reduction : Use palladium-catalyzed hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine.

Example Reaction :
$$ \text{3-Nitro-4-phenolpyridine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Amino-4-phenolpyridine} $$

Coupling Reactions

Suzuki-Miyaura coupling can attach aryl groups to the pyridine core:

  • Reagents : Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃).
  • Conditions : Toluene/water, 80–100°C.

Example :
$$ \text{5-Bromo-3-nitro-4-phenolpyridine} + \text{Phenyl boronic acid} \xrightarrow{\text{Pd catalyst}} \text{5-Phenyl-3-nitro-4-phenolpyridine} $$

Introduction of the 3-Furanylmethylamino Group

The 3-furanylmethylamino substituent is typically introduced via alkylation or reductive amination.

Alkylation with 3-Furanylmethyl Halide

  • Amine Activation : React 5-amino-3-nitro-4-phenolpyridine with 3-furanylmethyl bromide in the presence of a base (e.g., K₂CO₃).
  • Workup : Purify via column chromatography.

Example Reaction :
$$ \text{5-Amino-3-nitro-4-phenolpyridine} + \text{3-Furanylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-[(3-Furanylmethyl)amino]-3-nitro-4-phenolpyridine} $$

Reductive Amination

  • Imine Formation : React 5-amino-3-nitro-4-phenolpyridine with 3-furanylmethanal in methanol.
  • Reduction : Add NaBH₃CN or catalytic hydrogenation (H₂, Pd/C) to yield the secondary amine.

Example Reaction :
$$ \text{5-Amino-3-nitro-4-phenolpyridine} + \text{3-Furanylmethanal} \xrightarrow{\text{NaBH}_3\text{CN}} \text{5-[(3-Furanylmethyl)amino]-3-nitro-4-phenolpyridine} $$

Phenol Group Introduction

The phenol group at position 4 is often introduced via hydrolysis or coupling.

Nitro to Phenol Reduction

Nitro groups at position 4 can be reduced to phenol using:

  • Catalytic Hydrogenation : H₂, Pd/C, ethanol.
  • Metal Reduction : Fe/HCl or Sn/HCl.

Example Reaction :
$$ \text{4-Nitro-5-[(3-Furanylmethyl)amino]-3-pyridinyl} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-Hydroxy-5-[(3-Furanylmethyl)amino]-3-pyridinyl} $$

Suzuki Coupling

Attach aryl boronic acids to a halogenated pyridine:
$$ \text{4-Bromo-5-[(3-Furanylmethyl)amino]-3-pyridinyl} + \text{Phenyl boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-Phenol-5-[(3-Furanylmethyl)amino]-3-pyridinyl} $$

Optimized Synthetic Routes

Route A: Stepwise Functionalization

Step Reaction Conditions Yield (%)
1 Nitration of pyridine core HNO₃/H₂SO₄, 0°C 75–85
2 Reduction of nitro to amine H₂/Pd-C, ethanol, 25°C 90–95
3 Alkylation with 3-furanylmethyl bromide K₂CO₃, DMF, 80°C 70–75
4 Reduction of nitro to phenol H₂/Pd-C, ethanol, 25°C 85–90

Route B: Petasis Multicomponent Reaction

For direct introduction of the amino and furanyl groups:

  • Components : Pyridine-3-carbaldehyde, 3-furanylmethylamine, boronic acid.
  • Catalyst : Ytterbium triflate, Pd(OAc)₂.
  • Conditions : Toluene, 60°C.

Advantages : Single-step synthesis with high regioselectivity.

Challenges and Solutions

Challenge Solution
Regioselectivity in nitration Use directing groups (e.g., methoxy) to control nitration position.
Low alkylation yields Optimize base (e.g., Cs₂CO₃) and solvent (e.g., DMF).
Phenol oxidation Use inert atmosphere or antioxidants (e.g., BHT).

Key Intermediates and Reagents

Intermediate CAS Number Role in Synthesis
3-Furanylmethyl bromide N/A Alkylation agent for amine introduction
5-Amino-3-nitro-4-phenolpyridine N/A Precursor for furanyl group attachment
Phenyl boronic acid 98-80-6 Suzuki coupling reagent for phenol introduction

Analytical Characterization

Technique Key Data for Target Compound
¹H NMR δ 7.2–7.8 (m, pyridine H), 6.2–6.5 (furan H), 4.5 (NH)
MS [M+H]⁺ = 264.1 (C₁₂H₁₂N₂O₂S)
IR 3300 cm⁻¹ (NH), 1600 cm⁻¹ (C=N pyridine)

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride

    Substitution: Bromine, nitric acid

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Brominated or nitrated phenols

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The target compound shares structural motifs with several pharmacologically active pyridine derivatives. Key analogues and their distinguishing features are outlined below:

Compound Name Core Structure Key Substituents Biological Activity Source (Evidence ID)
Target Compound Phenol + pyridine 5-(3-furanylmethyl)amino on pyridine Not explicitly reported N/A
Nilotinib (CAS 641571-10-0) Benzamide + pyrimidine 4-(3-pyridinyl)-2-pyrimidinylamino BCR-ABL kinase inhibition
Pyrimidylaminobenzamide (EP 4 374 877 A2) Benzamide + pyrimidine 4-(3-pyridinyl)pyrimidinylamino Myeloproliferative disease therapy
TC-1698 (2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane) Azabicyclo + pyridine 3-pyridinyl substituent α4β2 nicotinic receptor modulation
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine Pyridine + chloro-phenyl Chloro and substituted phenyl groups Antimicrobial activity

Key Observations :

Heterocyclic Diversity : Unlike nilotinib and EP 4 374 877 A2, which feature pyrimidine cores, the target compound uses a pyridine ring. This may reduce steric hindrance and alter binding kinetics .

Amino Substituents: The (3-furanylmethyl)amino group in the target compound is unique compared to the pyrimidinylamino groups in nilotinib and EP 4 374 877 A3. The furan oxygen may mimic hydrogen-bonding interactions seen in kinase inhibitors but with distinct electronic properties .

Phenol vs. Benzamide: The phenol group in the target compound contrasts with the benzamide moieties in nilotinib and EP 4 374 877 A4. Phenols generally exhibit higher acidity (pKa ~10) compared to benzamides, which could influence solubility and membrane permeability .

Pharmacological and Physicochemical Properties
  • Lipophilicity : The furan and pyridine rings in the target compound likely confer moderate lipophilicity (predicted logP ~2.5–3.0), comparable to TC-1698 (logP ~2.8) but lower than nilotinib (logP ~4.5) due to the absence of trifluoromethyl groups .
  • Receptor Binding: The pyridine-furan scaffold may mimic the 3-pyridinyl group in TC-1698, which selectively binds α4β2 nicotinic receptors. However, the phenolic hydroxyl could introduce additional polar interactions absent in TC-1698 .
  • Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions, similar to the pyridine derivatives in , such as Ullmann coupling for amino group installation or Suzuki-Miyaura cross-coupling for pyridine functionalization .

Biological Activity

Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- (CAS Number: 821784-33-2) is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 270.30 g/mol
  • Structure : The compound contains a phenolic group and a pyridine ring, which are significant for its biological interactions.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Modulation of Neurotransmitter Systems : Similar compounds have been shown to influence neurotransmitter levels in the brain. For instance, one study indicated that derivatives of furan-containing compounds can enhance acetylcholine and serotonin levels in the hippocampus, suggesting potential nootropic effects .
  • Antioxidant Properties : The presence of phenolic groups is often linked to antioxidant activity. Compounds with similar structures have demonstrated significant free radical scavenging capabilities, which could contribute to their protective effects against oxidative stress .
  • Estrogen-like Activity : Some phenolic compounds exhibit estrogenic activity, which could have implications for hormonal therapies or treatments related to estrogen-dependent conditions .

Anticancer Activity

Research has indicated that phenolic compounds can exhibit anticancer properties through various mechanisms:

  • Induction of Apoptosis : Certain studies have shown that phenolic compounds can trigger apoptosis in cancer cells by activating specific caspase pathways .
  • Inhibition of Cell Proliferation : Compounds structurally related to Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- have been reported to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia) cells .

Neuroprotective Effects

The modulation of neurotransmitter systems suggests potential neuroprotective effects:

  • Cognitive Enhancement : By enhancing neurotransmitter levels, this compound may improve cognitive functions and memory retention, similar to other AMPA receptor modulators .

Study on Antioxidant Activity

A study evaluated the antioxidant properties of several phenolic compounds, revealing that those similar to Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- exhibited significant scavenging activity against DPPH radicals, indicating their potential use in preventing oxidative damage in cells .

Evaluation of Anticancer Properties

In vitro studies demonstrated that the compound could reduce cell viability in cancer cell lines through apoptosis induction. The mechanism involved mitochondrial pathways and caspase activation, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis in cancer cells
Neurotransmitter modulationIncreased acetylcholine and serotonin levels
Estrogen-like activityInteraction with estrogen receptors

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